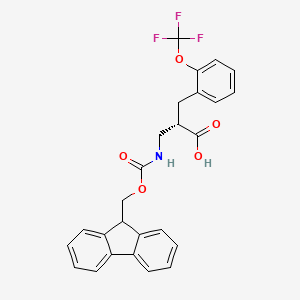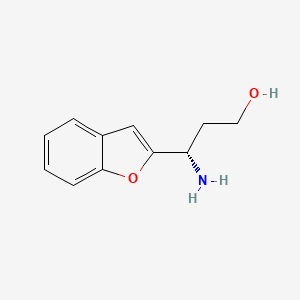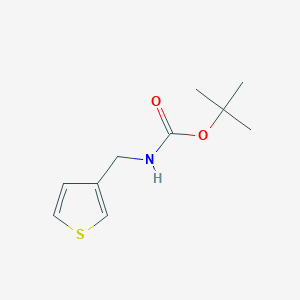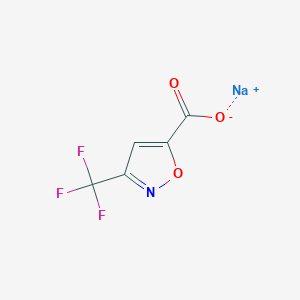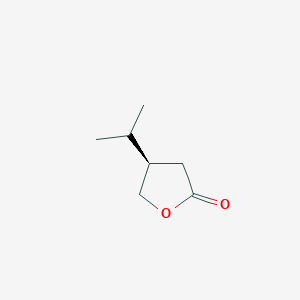
(R)-4-Isopropyldihydrofuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-Isopropyldihydrofuran-2(3H)-one is an organic compound belonging to the class of dihydrofurans This compound is characterized by a furan ring that is partially saturated and substituted with an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Isopropyldihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4-isopropyl-1,3-butanediol. The reaction is carried out in the presence of a strong acid such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of ®-4-Isopropyldihydrofuran-2(3H)-one can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of catalysts and optimized reaction conditions ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: ®-4-Isopropyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used under controlled conditions.
Major Products: The major products formed from these reactions include lactones, carboxylic acids, and various substituted dihydrofurans, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
®-4-Isopropyldihydrofuran-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrially important compounds.
Wirkmechanismus
The mechanism by which ®-4-Isopropyldihydrofuran-2(3H)-one exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
4-Isopropyldihydrofuran-2(3H)-one: The racemic mixture of the compound.
4-Isopropyltetrahydrofuran: A fully saturated analog.
4-Isopropylfuran: An unsaturated analog.
Uniqueness: ®-4-Isopropyldihydrofuran-2(3H)-one is unique due to its specific stereochemistry, which can impart distinct chemical and biological properties compared to its racemic or fully saturated counterparts. This stereochemistry can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Eigenschaften
Molekularformel |
C7H12O2 |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
(4R)-4-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C7H12O2/c1-5(2)6-3-7(8)9-4-6/h5-6H,3-4H2,1-2H3/t6-/m0/s1 |
InChI-Schlüssel |
KSHNENOHFJQWJE-LURJTMIESA-N |
Isomerische SMILES |
CC(C)[C@H]1CC(=O)OC1 |
Kanonische SMILES |
CC(C)C1CC(=O)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



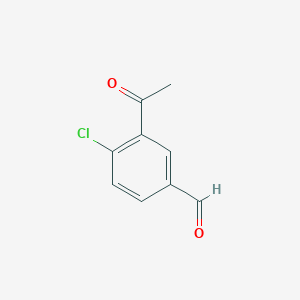
![5-(3,6-Diazabicyclo[3.1.1]heptane-6-carbonyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate](/img/structure/B12957690.png)
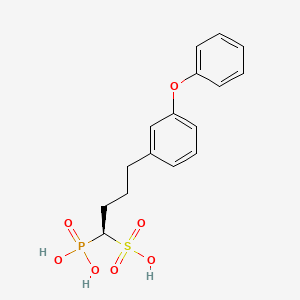
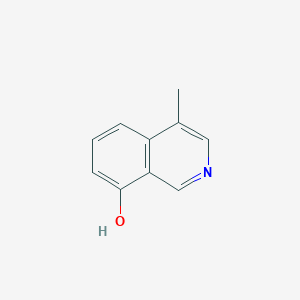
![Bicyclo[3.2.1]octan-1-amine](/img/structure/B12957711.png)


